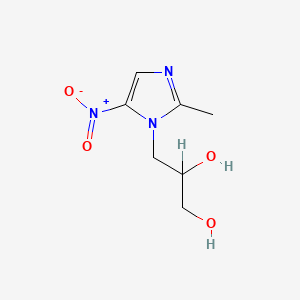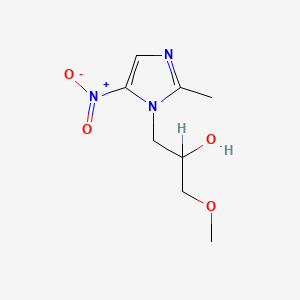
Ropivacain
Übersicht
Beschreibung
Ropivacain ist ein lang wirkendes Lokalanästhetikum, das zur Gruppe der Aminoamide gehört. Es wird häufig für die lokale oder regionale Anästhesie während Operationen und zur Behandlung von akuten Schmerzen eingesetzt. This compound wird unter dem Handelsnamen Naropin vermarktet und ist bekannt für seine geringere Kardiotoxizität im Vergleich zu anderen Lokalanästhetika wie Bupivacain .
Wissenschaftliche Forschungsanwendungen
Ropivacain hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Wird häufig für die lokale und regionale Anästhesie bei chirurgischen Eingriffen, der Behandlung von Wehen und der postoperativen Schmerzlinderung eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Entstehung und Leitung von Nervenimpulsen blockiert. Es erhöht die Schwelle für die elektrische Erregung im Nerv, verlangsamt die Ausbreitung des Nervenimpulses und reduziert die Anstiegsgeschwindigkeit des Aktionspotenzials. Dies wird durch die reversible Hemmung des Natriumionen-Einstroms in Nervenfasern erreicht . Zusätzlich hat this compound eine dosisabhängige Hemmung von Kaliumkanälen, die weiter zu seiner anästhetischen Wirkung beiträgt .
Wirkmechanismus
Target of Action
Ropivacaine primarily targets sodium channels in nerve fibers, blocking the generation and conduction of nerve impulses . This action is crucial for its role as a local anesthetic, as it increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .
Mode of Action
Ropivacaine interacts with its targets by reversibly inhibiting sodium ion influx in nerve fibers . This inhibition blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This results in a temporary numbness and pain relief in the treated region .
Biochemical Pathways
Ropivacaine has been found to affect several biochemical pathways. For instance, in breast cancer cells, ropivacaine has been shown to inhibit the AKT1/GGT1/NF-κB signaling pathway . This inhibition leads to a decrease in the stemness of breast cancer cells, suggesting a potential anti-cancer effect of ropivacaine .
Pharmacokinetics
Ropivacaine’s pharmacokinetics are highly dependent on the dose, route of administration, and patient condition . Following epidural administration, ropivacaine undergoes complete and biphasic absorption . It is extensively metabolized, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The plasma half-life is reported to be between 1.6 and 6 hours .
Result of Action
The molecular and cellular effects of ropivacaine’s action are primarily related to its anesthetic properties. By blocking sodium channels, ropivacaine inhibits the transmission of pain signals from nerves to the brain, resulting in temporary numbness and pain relief . In addition, recent studies have shown that ropivacaine can suppress the stemness of breast cancer cells, indicating potential anti-cancer effects .
Biochemische Analyse
Biochemical Properties
Ropivacaine interacts with various enzymes and proteins to exert its effects. It is slowly released from the Ropivacaine oil delivery depot (RODD), showing a stable and longer analgesic effect .
Cellular Effects
Ropivacaine influences cell function by blocking nerve impulses, particularly those conducted by fibers A and C . This blockage affects cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ropivacaine exerts its effects at the molecular level by blocking nerve impulses. This blockage is achieved through binding interactions with specific proteins in nerve fibers, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Ropivacaine change over time in laboratory settings. The ropivacaine concentration-time curve in plasma presents a bimodal profile, indicating that ropivacaine is slowly released from the RODD .
Dosage Effects in Animal Models
The effects of Ropivacaine vary with different dosages in animal models. For instance, the analgesic duration of RODD 3 mg and ropivacaine aqueous injection (RAI) 0.9 mg blocking the sciatic nerve lasted about 20 hours and 2 hours, respectively, and their blocking intensity was similar .
Metabolic Pathways
Ropivacaine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and its release from the RODD can affect metabolic flux or metabolite levels .
Transport and Distribution
Ropivacaine is transported and distributed within cells and tissues through specific transporters or binding proteins . Its localization or accumulation can be affected by its release from the RODD .
Subcellular Localization
It is known that Ropivacaine targets specific compartments or organelles in nerve fibers to exert its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ropivacain wird durch die Auflösung von racemischem Pipecoloxylilid in nicht-ketonischen Lösungsmitteln synthetisiert, um (S)-Pipecoloxylilid zu erhalten. Es folgt eine N-Propylierung in Wasser als Reaktionsmedium, um (S)-Ropivacain-Base zu erzeugen. Die Base wird dann in einem Schritt zu Ropivacainhydrochlorid-Monohydrat umgewandelt und aus Isopropanol umkristallisiert .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Verwendung von multivesikulären Liposomenformulierungen für eine anhaltende Freisetzung. Diese Formulierungen werden durch das Mehrfachemulsionsverfahren hergestellt, das Schritte wie Waschen mit Phosphat-gepufferter Kochsalzlösung und Ernte durch Zentrifugation umfasst .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ropivacain durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Für this compound nicht häufig berichtet.
Substitution: Beinhaltet den Austausch von Wasserstoffatomen durch andere funktionelle Gruppen, obwohl spezifische Beispiele begrenzt sind.
Häufige Reagenzien und Bedingungen
Oxidation: CYP1A2-Enzym ist der Hauptkatalysator für die Oxidation von this compound zu 3-Hydroxy-Ropivacain.
Hauptprodukte
3-Hydroxy-Ropivacain: Der durch Oxidation gebildete Hauptmetabolit.
Vergleich Mit ähnlichen Verbindungen
Ropivacain wird oft mit anderen Lokalanästhetika wie Bupivacain und Lidocain verglichen. Hier sind einige wichtige Vergleichspunkte:
Bupivacain: This compound hat eine ähnliche Wirkdauer, ist jedoch weniger kardiotoxisch und hat eine größere Sicherheitsmarge.
Fazit
This compound ist eine vielseitige und sicherere Alternative zu anderen Lokalanästhetika, was es zu einer wertvollen Verbindung in der medizinischen und wissenschaftlichen Forschung macht. Seine einzigartigen Eigenschaften und sein reduziertes Toxizitätsprofil haben zu seiner breiten Anwendung in verschiedenen Bereichen geführt.
Eigenschaften
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040187 | |
| Record name | Ropivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ropivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.53e-01 g/L | |
| Record name | Ropivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics like ropivacaine block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. | |
| Record name | Ropivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
84057-95-4, 98626-61-0 | |
| Record name | Ropivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ropivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ropivacaine exert its anesthetic effect?
A: Ropivacaine, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve membranes. [, , ] This prevents the generation and conduction of nerve impulses, leading to anesthesia in the targeted area.
Q2: Does ropivacaine affect motor function?
A: While ropivacaine's primary target is sensory nerves, it can also affect motor function, especially at higher doses. [, , , , ] Studies have shown that ropivacaine exhibits a lesser degree of motor blockade compared to bupivacaine, potentially due to its different affinity for sodium channel subtypes. [, , ]
Q3: Beyond its anesthetic effects, does ropivacaine have other physiological impacts?
A: Interestingly, research suggests that ropivacaine possesses anti-inflammatory properties. In experimental models of lung injury, it was found to attenuate inflammatory responses by reducing neutrophil adhesion, cytotoxicity, and the production of inflammatory mediators. [] Further research is necessary to fully understand these mechanisms and potential therapeutic applications.
Q4: What is the molecular formula and weight of ropivacaine?
A: Ropivacaine's molecular formula is C17H26N2O, and its molecular weight is 274.40 g/mol. []
Q5: Are there different forms of ropivacaine, and how do their properties differ?
A: Yes, ropivacaine exists as both hydrochloride and mesylate salts. [, , ] Ropivacaine mesylate, due to its higher solubility, demonstrates a faster dissolution rate compared to the hydrochloride salt. [, ] This enhanced dissolution profile could potentially translate into faster onset of action and improved bioavailability.
Q6: Does ropivacaine exhibit any catalytic properties?
A6: Based on the provided research, there is no evidence to suggest that ropivacaine possesses inherent catalytic properties. Its primary mechanism of action involves binding to sodium channels, not catalyzing chemical reactions.
Q7: Have computational chemistry methods been used to study ropivacaine?
A7: While the provided research doesn't detail specific computational studies, such approaches could be valuable in exploring ropivacaine's interactions with its target, predicting its pharmacokinetic properties, and designing novel analogs with improved characteristics.
Q8: How does the structure of ropivacaine contribute to its activity and potency?
A8: The structure of ropivacaine, particularly its aromatic ring, ester linkage, and amine group, plays a crucial role in its binding to sodium channels and subsequent anesthetic activity. Modifications to these structural elements could alter its binding affinity, potency, and duration of action.
Q9: What are the common formulations of ropivacaine used clinically?
A: Ropivacaine is commonly formulated as an injectable solution for various routes of administration, including epidural, caudal, and peripheral nerve blocks. [, , , , , , , , ] The choice of formulation and concentration depends on the desired clinical effect, the site of administration, and patient-specific factors.
Q10: How do different formulations of ropivacaine affect its stability and bioavailability?
A: The choice of salt form (hydrochloride or mesylate) can impact ropivacaine's solubility and dissolution rate, potentially influencing its onset of action and bioavailability. [, ] Furthermore, the addition of adjuvants, such as fentanyl or clonidine, to ropivacaine formulations can modulate its analgesic properties, duration of action, and side effect profile. [, , , , , ]
Q11: What is the safety profile of ropivacaine?
A: Ropivacaine is generally well-tolerated, but like all local anesthetics, it carries a risk of systemic toxicity, particularly with accidental intravenous injection or high doses. [, ] Careful dose selection, monitoring, and adherence to safe injection practices are crucial for minimizing these risks.
Q12: How is ropivacaine metabolized and eliminated from the body?
A: Ropivacaine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP1A2. [] The primary metabolic pathway involves N-dealkylation and aromatic hydroxylation. [] The metabolites are subsequently excreted in the urine. [, ]
Q13: What types of in vitro and in vivo models have been used to study ropivacaine's effects?
A: Ropivacaine's effects have been extensively studied in both in vitro and in vivo models. In vitro studies often utilize cell cultures, including primary cells and immortalized cell lines, to investigate its mechanisms of action, cytotoxicity, and impact on cellular processes. [, ] In vivo studies, typically employing rodent models, assess its analgesic efficacy, pharmacokinetics, and potential toxicity in a living organism. [, , , , , , ]
Q14: Is there evidence of resistance to ropivacaine's anesthetic effects?
A14: While the development of true resistance to local anesthetics like ropivacaine is rare, factors such as individual variability in drug metabolism, inflammation at the injection site, and the specific characteristics of the nerve fibers involved can influence the effectiveness of nerve blocks.
Q15: Are there strategies to improve the delivery of ropivacaine to specific targets?
A15: Research is ongoing to develop novel drug delivery systems for ropivacaine, aiming to improve its targeting to specific tissues or nerves, prolong its duration of action, and minimize systemic exposure.
Q16: What analytical methods are used to quantify ropivacaine and its metabolites in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is commonly employed to quantify ropivacaine and its metabolites in plasma or other biological matrices. [, , ] These methods offer high sensitivity and specificity, enabling researchers to study the drug's pharmacokinetic profile and metabolic fate.
Q17: Are there alternatives to ropivacaine for local anesthesia?
A: Yes, several other local anesthetics are available, each with its own pharmacological profile and clinical considerations. [] Common alternatives include bupivacaine, levobupivacaine, and lidocaine. [, , , ] The choice of local anesthetic depends on various factors, including the desired duration of action, the type of procedure, and patient-specific factors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


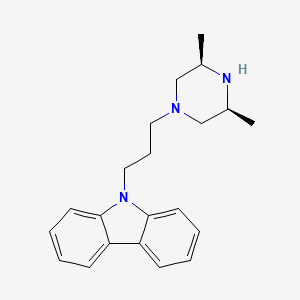

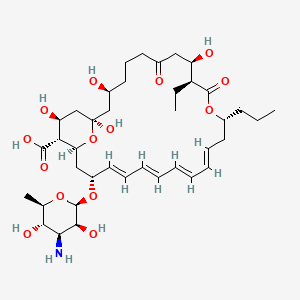

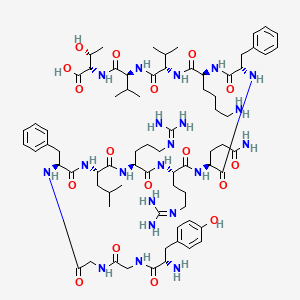
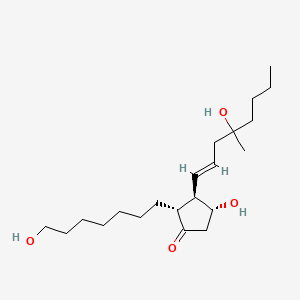

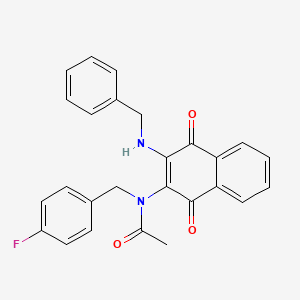
![(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid](/img/structure/B1680652.png)

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)
![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)
